REACTION_CXSMILES
|
[C:1](OCC)(=[O:3])[CH3:2].[H-].[Na+].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][CH:12]=1.S(=O)(=O)(O)O>C1COCC1.C(O)C.C1OCCOCCOCCOCCOCCOC1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH2:18][C:1](=[O:3])[CH3:2])=[CH:13][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
After an additional 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 4:1 hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |